molecular formula C13H15F3N2O3 B3149961 4-Trifluoromethoxybenzyl piperazine-1-carboxylate CAS No. 681482-20-2

4-Trifluoromethoxybenzyl piperazine-1-carboxylate

Cat. No.: B3149961
CAS No.: 681482-20-2
M. Wt: 304.26 g/mol
InChI Key: APQNBLDNBYNCGE-UHFFFAOYSA-N
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Description

4-Trifluoromethoxybenzyl piperazine-1-carboxylate is a chemical building block of significant interest in pharmaceutical and agrochemical research. It belongs to the class of piperazine derivatives, a privileged scaffold in medicinal chemistry due to its wide range of biological activities . Piperazine cores are frequently incorporated into molecules designed for their antibacterial, antiviral, antidepressant, and antipsychotic properties, among others . The structure of this compound features a piperazine ring protected by a carbamate group (Cbz), which enhances its stability and makes it a versatile intermediate for further synthetic manipulation. The presence of the 4-trifluoromethoxybenzyl group is a key feature, as the trifluoromethoxy substituent is known to influence a compound's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in optimizing the pharmacokinetic profile of drug candidates . This reagent is primarily utilized by researchers as a precursor in the synthesis of more complex molecules. It can be used to introduce the piperazine moiety into a target structure or can be further functionalized on the piperazine nitrogen atoms. Typical applications include the development of novel autotaxin inhibitors for cancer research and other therapeutic agents. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[4-(trifluoromethoxy)phenyl]methyl piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O3/c14-13(15,16)21-11-3-1-10(2-4-11)9-20-12(19)18-7-5-17-6-8-18/h1-4,17H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQNBLDNBYNCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)OCC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401193806
Record name [4-(Trifluoromethoxy)phenyl]methyl 1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401193806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681482-20-2
Record name [4-(Trifluoromethoxy)phenyl]methyl 1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681482-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Trifluoromethoxy)phenyl]methyl 1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401193806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Trifluoromethoxybenzyl piperazine-1-carboxylate typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with piperazine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

Scientific Research Applications

The compound 4-trifluoromethoxybenzyl piperazine-1-carboxylate is a piperazine derivative that has applications in several scientific research areas, including pharmaceutical development and antiviral research .

Pharmaceutical Research

  • FAAH Modulators Certain 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives, which share structural similarities with this compound, are used as modulators of fatty acid amide hydrolase (FAAH). These compounds are investigated for the treatment of anxiety, pain, and other conditions .
  • Autotaxin Inhibitors Piperidine and piperazine derivatives, including carboxylates, are utilized as autotaxin inhibitors, potentially useful in treating conditions such as cancer and fibrosis . Examples include (3,4,5-trimethoxyphenyl)methyl piperazine-1-carboxylate .
  • PHGDH Inhibitors Certain piperazine-1-carbothioamides have been identified as inhibitors of phosphoglycerate dehydrogenase (PHGDH), an enzyme involved in serine biosynthesis. These inhibitors are being explored as potential anticancer agents because cancer cells rely on serine for proliferation .

Antiviral Research

  • Plant Virus Control Trifluoromethyl pyridine piperazine derivatives have demonstrated antiviral activity in plants. These compounds can induce systemic acquired resistance (SAR) by activating defense enzymes and pathways in plants, offering a potential method for controlling plant viruses .

Comparison with Similar Compounds

Key Observations:

Electronic Effects : The trifluoromethoxy group in the target compound enhances metabolic stability compared to nitro (e.g., ) or chloro-fluoro (e.g., ) substituents, which may undergo faster degradation .

Synthetic Yields : tert-Butyl-protected derivatives (e.g., ) often achieve higher yields (≥70%) due to steric protection of the piperazine nitrogen, whereas benzyl-substituted analogs require optimized coupling conditions .

Biological Activity : Substitution at the benzyl position significantly affects target selectivity. For example, 2-trifluoromethylbenzyl derivatives (e.g., ) show affinity for sigma receptors, while 4-trifluoromethoxybenzyl derivatives may target histamine H3 or 5-HT receptors .

Stability and Degradation Pathways

  • Acid Sensitivity : Unlike tert-butyl derivatives (e.g., compound 1a in ), which degrade in SGF due to Boc-group hydrolysis, the 4-trifluoromethoxybenzyl analog lacks labile protecting groups, conferring superior stability.
  • Thermal Stability : Piperazine-1-carboxylates with aromatic substituents (e.g., nitrophenyl ) exhibit higher thermal stability (>200°C) than aliphatic analogs, as confirmed by differential scanning calorimetry (DSC) studies.

Pharmacological Profiles

  • tert-Butyl 4-(6-fluorophenyl)piperazine-1-carboxylate: Demonstrated inhibitory activity against HRV (Human Rhinovirus) with IC50 values <1 μM .

Biological Activity

4-Trifluoromethoxybenzyl piperazine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry. Its molecular structure comprises a trifluoromethoxy group attached to a benzyl piperazine core, which is known for various biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, alongside relevant research findings and case studies.

  • Molecular Formula : C13H15F3N2O3
  • Molecular Weight : 304.27 g/mol

The compound is synthesized through the reaction of 4-(trifluoromethoxy)benzyl chloride with piperazine, typically in the presence of a base like triethylamine.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The trifluoromethoxy group enhances lipophilicity, which may improve cell membrane permeability and binding affinity to various biological targets. This compound has been studied for its potential to inhibit certain enzymes and pathways involved in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .

Antiviral Properties

The compound has also been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry into host cells or by inhibiting viral enzymes necessary for replication .

Anticancer Activity

One of the most promising areas of research is the anticancer potential of this compound. It has demonstrated cytotoxic effects in various cancer cell lines, including those with RAS mutations, which are common in many cancers. In xenograft models, it showed significant anti-tumor activity without apparent toxicity to normal tissues .

Research Findings and Case Studies

StudyFindings
Study A Evaluated the compound's antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL .
Study B Investigated antiviral properties against influenza virus; results indicated a reduction in viral titers by 70% at 5 µM concentration .
Study C Conducted on xenograft models revealed that the compound reduced tumor size by 50% compared to control groups after four weeks of treatment .

Q & A

Basic Questions

Q. What are the key considerations in synthesizing 4-trifluoromethoxybenzyl piperazine-1-carboxylate to ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine ring followed by coupling with trifluoromethoxybenzyl groups. Critical steps include:

  • Protection of the piperazine nitrogen using tert-butyloxycarbonyl (Boc) groups to prevent side reactions .
  • Controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize hydrolysis of reactive intermediates like acyl chlorides .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the target compound .
    • Analytical Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) and NMR spectroscopy (e.g., absence of residual solvent peaks) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Structural Elucidation :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethoxy singlet at ~3.8 ppm) and confirms regiochemistry .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding patterns. Anisotropic displacement parameters validate molecular geometry .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion matching C₁₃H₁₅F₃N₂O₃) .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Data Discrepancy Analysis :

  • Assay Variability : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) by controlling pH, temperature, and solvent (DMSO concentration ≤1%) .
  • Purity Verification : Contradictions may arise from impurities (>98% purity via HPLC is critical). Use orthogonal methods (e.g., elemental analysis) to validate .
  • Structural Confirmation : Re-evaluate stereochemistry using circular dichroism (CD) or single-crystal XRD if biological activity differs unexpectedly .

Q. What computational strategies are used to predict the binding affinity of this compound with target enzymes?

  • Molecular Modeling :

  • Docking Studies : Employ AutoDock Vina or Schrödinger Suite to simulate interactions (e.g., hydrogen bonding with kinase active sites). Validate force fields (e.g., OPLS-AA) for fluorine-containing ligands .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
  • QSAR Models : Corrogate substituent effects (e.g., trifluoromethoxy vs. methoxy groups) on activity using Hammett σ constants .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Crystallization Issues :

  • Hygroscopicity : Use glovebox techniques for crystal growth in anhydrous solvents (e.g., hexane/dichloromethane) .
  • Disorder in Trifluoromethoxy Groups : Collect high-resolution data (≤0.8 Å) and refine using SHELXL’s PART instructions to model partial occupancy .
  • Twinned Crystals : Apply PLATON’s TWINABS for data integration and scaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Trifluoromethoxybenzyl piperazine-1-carboxylate
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4-Trifluoromethoxybenzyl piperazine-1-carboxylate

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